molecular formula C16H12N2O4 B11780591 Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate

Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate

Cat. No.: B11780591
M. Wt: 296.28 g/mol
InChI Key: DJLNSMTWXMCSFD-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline core, which is a bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine, followed by esterification. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of automated systems can also minimize human error and improve the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include signal transduction mechanisms, where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-salicylidene-m-phenylenediamine: Another isoindoline derivative with similar structural features.

    2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Shares the isoindoline core but differs in functional groups.

Uniqueness

Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic organic chemistry.

Biological Activity

Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate (CAS No. 333340-81-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N2O4C_{16}H_{12}N_{2}O_{4}, with a molecular weight of approximately 296.28 g/mol. The structure features a dioxoisoindoline core, which is pivotal for its biological interactions. The compound can be represented as follows:

Molecular Structure C16H12N2O4\text{Molecular Structure }\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{4}

Key Structural Features:

  • Dioxoisoindoline core
  • Aminophenyl substitution
  • Carboxylate ester functionality

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that allow for functional group modifications to enhance its biological properties. Common methods include:

  • Formation of the Isoindoline Core: Utilizing starting materials such as phthalic anhydride.
  • Amino Group Introduction: Employing amination reactions to introduce the 3-aminophenyl group.
  • Esterification: Converting the carboxylic acid to a methyl ester.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in cancer research and enzyme inhibition.

The compound has been studied for its interaction with biological targets such as the epidermal growth factor receptor (EGFR). A study demonstrated that modifications to similar dioxoisoindoline structures can enhance binding affinity and selectivity against mutant forms of EGFR, which are relevant in non-small cell lung cancer treatment .

Table 1: Comparative Biological Activities

Compound NameIC50 (nM)TargetNotes
This compoundTBDEGFRPotential inhibitor
Compound 2a5–32EGFR(T790M/V948R)Moderate potency
Compound 2c~1000wt EGFRLow inhibition

Case Studies

  • Inhibition of EGFR Mutants:
    • A study investigated various derivatives of isoindoline compounds for their ability to inhibit mutant forms of EGFR. The results indicated that specific modifications could lead to significant improvements in potency against resistant cancer cell lines .
  • Cytotoxicity Against Cancer Cell Lines:
    • Research focused on the cytotoxic effects of related compounds against different cancer cell lines (e.g., A549 and HCT116). The findings suggested variable effectiveness, with some derivatives showing promising IC50 values indicating potential therapeutic applications .

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

methyl 2-(3-aminophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C16H12N2O4/c1-22-16(21)9-5-6-12-13(7-9)15(20)18(14(12)19)11-4-2-3-10(17)8-11/h2-8H,17H2,1H3

InChI Key

DJLNSMTWXMCSFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)N

Origin of Product

United States

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